molecular formula C25H50N4O4 B12578946 N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide CAS No. 562870-05-7

N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide

Cat. No.: B12578946
CAS No.: 562870-05-7
M. Wt: 470.7 g/mol
InChI Key: DCNXVATYQWIIEZ-NRFANRHFSA-N
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Description

N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide: is a chemical compound that belongs to the class of N-protected amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide typically involves the protection of the amino group of lysine with a Boc group, followed by the coupling of the protected lysine with glycine and dodecylamine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the sequential addition of amino acids and protecting groups under controlled conditions, ensuring high yields and purity of the final product .

Scientific Research Applications

Chemistry: N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide is used in peptide synthesis as a protected amino acid derivative. It facilitates the sequential addition of amino acids to form peptides and proteins .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the effects of amino acid modifications on protein function .

Medicine: Its ability to protect amino groups makes it useful in the synthesis of peptide drugs with improved stability and bioavailability .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of functionalized polymers and surfactants .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide involves the protection of amino groups, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled deprotection of amino groups . This selective deprotection is crucial for the stepwise synthesis of peptides and proteins.

Comparison with Similar Compounds

Uniqueness: N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide is unique due to its combination of a Boc-protected lysine with glycine and dodecylamine. This structure provides specific properties, such as enhanced solubility and stability, making it suitable for specialized applications in peptide synthesis and drug development .

Properties

CAS No.

562870-05-7

Molecular Formula

C25H50N4O4

Molecular Weight

470.7 g/mol

IUPAC Name

tert-butyl N-[2-[[(2S)-6-amino-1-(dodecylamino)-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C25H50N4O4/c1-5-6-7-8-9-10-11-12-13-16-19-27-23(31)21(17-14-15-18-26)29-22(30)20-28-24(32)33-25(2,3)4/h21H,5-20,26H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t21-/m0/s1

InChI Key

DCNXVATYQWIIEZ-NRFANRHFSA-N

Isomeric SMILES

CCCCCCCCCCCCNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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